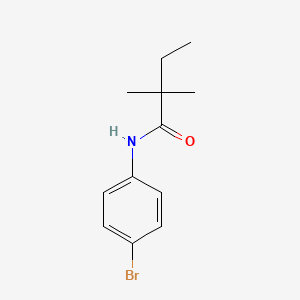

N-(4-bromophenyl)-2,2-dimethylbutanamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKNUVAZIHAKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-bromoaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis may involve similar steps but with optimizations for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of N-(4-substituted phenyl)-2,2-dimethylbutanamides.

Reduction: Formation of N-(4-bromophenyl)-2,2-dimethylbutanamine.

Oxidation: Formation of 4-bromoquinone derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2,2-dimethylbutanamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding, while the amide group interacts with hydrogen bond donors and acceptors in the target protein .

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2,2-dimethylbutanamide

- N-(4-fluorophenyl)-2,2-dimethylbutanamide

- N-(4-methylphenyl)-2,2-dimethylbutanamide

Uniqueness

N-(4-bromophenyl)-2,2-dimethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. Additionally, the bromine atom enhances its binding affinity in biological systems, making it a valuable compound in drug design .

Biological Activity

N-(4-bromophenyl)-2,2-dimethylbutanamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a brominated phenyl group attached to a dimethylbutanamide moiety. The presence of the bromine atom enhances the compound's reactivity and biological activity compared to non-brominated analogs. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The bromine substituent on the phenyl ring is believed to play a crucial role in enhancing this activity by increasing membrane permeability of microbial cells.

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of inflammatory pathways .

- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the phenyl group can significantly influence its cytotoxic potency .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The compound may interact with specific enzymes or receptors involved in inflammatory responses or microbial growth.

- Its ability to disrupt cellular membranes could lead to increased susceptibility of bacterial cells to other antimicrobial agents.

Study 1: Antimicrobial Evaluation

In a study evaluating various brominated compounds, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 75 µg/mL |

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS) induced inflammation in macrophages. The compound demonstrated a dose-dependent inhibition of nitric oxide production.

| Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| 0 | 25 |

| 10 | 15 |

| 50 | 5 |

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2,2-dimethylbutanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-bromoaniline with 2,2-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of 4-bromoaniline to acyl chloride to ensure complete conversion .

- Temperature control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Solvent selection: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: Use H and C NMR in CDCl₃ or DMSO-d₆ to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–175 ppm for carbonyl carbons). 2D techniques (HSQC, HMBC) resolve overlapping signals .

- FTIR: Identify the amide C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- X-ray crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate) and analyze using SHELX software .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Functional selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Property prediction: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. Compare with experimental UV-Vis spectra for validation .

- Reaction mechanisms: Simulate nucleophilic aromatic substitution (e.g., bromine replacement) using implicit solvation models (PCM) to model solvent effects .

Q. What strategies are recommended for resolving contradictions in spectroscopic data or computational predictions?

Methodological Answer:

- Data cross-validation: If experimental H NMR signals conflict with DFT-predicted chemical shifts, re-examine solvent effects or conformational flexibility using molecular dynamics simulations .

- Crystallographic refinement: For ambiguous bond lengths/angles, apply Hirshfeld surface analysis to validate intermolecular interactions .

- Error analysis in DFT: Compare results from multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors in electronic structure predictions .

Q. How can structure-activity relationships (SAR) be investigated for potential biological applications of this compound?

Methodological Answer:

- Functional group modulation: Synthesize analogs with substituents (e.g., Cl, NO₂) at the 4-bromophenyl or dimethylbutanamide positions to assess impact on bioactivity .

- In vitro assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) .

- Target identification: Perform molecular docking (AutoDock Vina) against enzymes (e.g., EGFR) to hypothesize binding modes, followed by SPR or ITC for affinity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.